molecular formula C13H14BrNO2 B6229571 benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate CAS No. 1651180-56-1

benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B6229571
CAS No.: 1651180-56-1
M. Wt: 296.16 g/mol
InChI Key: IKOCDPLTLLAFJD-UHFFFAOYSA-N
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Description

Benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate is a heterocyclic organic compound featuring a partially saturated pyridine ring (1,2,3,6-tetrahydropyridine) with a benzyl carboxylate group at position 1 and a bromine substituent at position 4. This structure combines a reactive leaving group (bromine) with a protective benzyloxycarbonyl (Cbz) group, making it valuable in synthetic chemistry, particularly in cross-coupling reactions and pharmaceutical intermediates. The bromine atom facilitates nucleophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura), while the Cbz group enhances stability during synthesis .

Properties

CAS No.

1651180-56-1

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

benzyl 4-bromo-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C13H14BrNO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-6H,7-10H2

InChI Key

IKOCDPLTLLAFJD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1Br)C(=O)OCC2=CC=CC=C2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,2,3,6-tetrahydropyridine, which can be obtained through the reduction of pyridine derivatives.

    Bromination: The 4-position of the tetrahydropyridine ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

    Esterification: The final step involves the esterification of the 1-position with benzyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding tetrahydropyridine derivative without the bromine atom.

    Oxidation Reactions: Oxidation of the tetrahydropyridine ring can lead to the formation of pyridine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: Tetrahydropyridine derivatives.

    Oxidation: Pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate has shown promise in the development of pharmaceuticals targeting various diseases:

  • Neuroprotective Agents : Research indicates that derivatives of tetrahydropyridine can exhibit neuroprotective effects. Studies have suggested that this compound may inhibit pathways associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s by modulating neurotransmitter levels and reducing oxidative stress .
  • Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines. Mechanistic studies have demonstrated its potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory responses.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be utilized as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for further functionalization, making it suitable for creating diverse chemical entities used in drug development .
  • Reagent in Chemical Reactions : The compound can act as a reagent in coupling reactions and other transformations due to the presence of both the bromine atom and the carboxylate group. This feature enhances its utility in synthetic pathways aimed at generating new pharmacologically active compounds .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and improved mitochondrial function compared to control groups .

Case Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that this compound effectively inhibited the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests its potential therapeutic application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tetrahydropyridine Derivatives

Compound Name Substituent (Position) Molecular Formula Molecular Weight CAS Number Key Applications/Properties Reference
Benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate Br (4), Cbz (1) C₁₃H₁₄BrNO₂ 312.17 Not explicitly provided Suzuki coupling precursor, intermediate in drug synthesis
Benzyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate Boronate ester (4) C₁₉H₂₄BNO₄ 365.21 Not provided Suzuki-Miyaura cross-coupling partner
Benzyl 4-vinyl-3,6-dihydropyridine-1(2H)-carboxylate Vinyl (4) C₁₅H₁₇NO₂ 243.30 1414375-00-0 Polymerization, functionalization
Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate F (5) C₁₃H₁₄FNO₂ 235.26 1419101-08-8 Bioactive molecule synthesis
Benzyl 5-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate CH₃ (5) C₁₄H₁₇NO₂ 231.30 1247883-81-3 Conformational studies, intermediates
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) CH₃ (1), Ph (4) C₁₂H₁₅N 173.26 23007-85-4 Neurotoxin inducing parkinsonism

Pharmacological and Toxicological Considerations

MPTP (Table 1, Row 6), though structurally distinct (methyl and phenyl substituents), underscores the pharmacological significance of tetrahydropyridine derivatives. Its neurotoxicity arises from metabolic conversion to MPP+, which inhibits mitochondrial complex I, leading to dopaminergic neuron death. This highlights the critical impact of substituent choice on biological activity .

Biological Activity

Benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS No. 1651180-56-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • A bromine atom at the 4-position of the tetrahydropyridine ring.
  • A benzyl ester group at the 1-position.
  • Molecular Formula: C13H14BrNO2
  • Molar Mass: 296.16 g/mol .

The biological activity of this compound is thought to involve interactions with specific molecular targets. The bromine atom and the ester group enhance its binding affinity to various receptors and enzymes. This compound may modulate biochemical pathways related to inflammation and cell proliferation, which are critical in cancer and neurodegenerative diseases .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The following table summarizes some key findings:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.63Induction of apoptosis via caspase activation
U-937 (Monocytic Leukemia)10.38Modulation of cell cycle progression
CEM-13 (T-cell Leukemia)Sub-micromolarIncreased reactive oxygen species (ROS) production

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and may be useful in treating conditions characterized by chronic inflammation .

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Study on Apoptosis Induction : A study demonstrated that treatment with this compound led to increased levels of p53 and caspase-3 cleavage in MCF-7 cells, suggesting a robust mechanism for inducing apoptosis in breast cancer cells .
  • Neuroprotective Potential : Research indicates that derivatives of tetrahydropyridine compounds may offer neuroprotective effects by inhibiting acetylcholinesterase activity and modulating neurotransmitter levels .

Comparison with Similar Compounds

This compound's unique structural features contribute to its distinct biological activities compared to other tetrahydropyridine derivatives:

Compound Key Features Biological Activity
1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridineDifferent bromination patternModerate anticancer activity
1-Benzyl-4-bromo-1,2,3-tetrahydropyridineLacks carboxylate groupLower anti-inflammatory effects

Future Directions

The promising biological activities of this compound suggest potential for further research and development into therapeutic agents targeting cancer and inflammatory diseases. Future studies should focus on:

  • Detailed structure–activity relationship (SAR) analyses.
  • In vivo studies to evaluate pharmacokinetics and toxicity.
  • Exploration of combination therapies with existing anticancer drugs.

Q & A

Basic: What are the optimal conditions for synthesizing benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate, and how do side reactions impact yield?

Answer:
Synthesis typically involves bromination of a tetrahydropyridine precursor. Key parameters include temperature control (0–5°C for bromine-sensitive intermediates) and stoichiometric ratios (e.g., 1.2 equivalents of bromine to minimize over-bromination). Side reactions, such as di-bromination or ring-opening, can reduce yields by 15–20%. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical. Compare intermediates using TLC and NMR to identify byproducts .

Basic: How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is definitive for stereochemical assignment. For example, hydrogen bonding patterns (e.g., NH/OH interactions) can stabilize specific conformations. Use Mo Kα radiation (λ = 0.71073 Å) and refine structures with SHELX software. Data should include unit cell parameters (e.g., a = 5.567 Å, c = 30.540 Å) and R-factor validation (target R < 0.08) .

Intermediate: What role does the bromine substituent play in cross-coupling reactions, and how can selectivity be improved?

Answer:
The 4-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the benzyl carbamate can reduce reactivity. Use Pd(OAc)₂ with SPhos ligand (2 mol%) in THF at 60°C to enhance selectivity. Monitor reaction progress via <sup>1</sup>H NMR (disappearance of the C-Br signal at δ 4.2 ppm) .

Intermediate: How does the compound’s stability vary under different storage conditions?

Answer:
The compound is light-sensitive due to the bromine moiety. Store at –20°C under argon, with desiccant (silica gel), to prevent hydrolysis of the carbamate group. Degradation studies show <5% decomposition over 6 months under these conditions. For aqueous work, use buffered solutions (pH 6–7) to avoid ester hydrolysis .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution versus elimination pathways?

Answer:
The tetrahydropyridine ring’s partial unsaturation directs reactivity. Under basic conditions (e.g., K₂CO₃/DMF), elimination dominates, forming a conjugated diene (λmax = 280 nm by UV-Vis). In polar aprotic solvents (DMSO), SN2 substitution at C4 is favored, confirmed by <sup>13</sup>C NMR tracking of bromide release .

Advanced: How can this compound be used to model neurotoxic effects in Parkinson’s disease research?

Answer:
Structural analogs like MPTP (a neurotoxin) induce parkinsonism via mitochondrial Complex I inhibition. While not directly neurotoxic, this compound’s bromine and carbamate groups can be modified to study structure-activity relationships (SAR) in dopaminergic cell models. Use LC-MS to quantify metabolite formation (e.g., MPP⁺ analogs) .

Advanced: What computational methods predict binding affinities of derivatives to biological targets?

Answer:
Docking studies (AutoDock Vina) using the compound’s InChI key (e.g., MUPDZOCKWKXSKE-UHFFFAOYSA-N) can model interactions with enzymes like monoamine oxidase. Optimize force fields (AMBER) for the bromine’s van der Waals radius (1.85 Å) and partial charge (δ+0.15). Validate with experimental IC₅₀ data from enzyme inhibition assays .

Advanced: How can contradictory data on reaction yields (e.g., 40% vs. 65%) be reconciled in published protocols?

Answer:
Variability often stems from trace moisture (hydrolyzes the carbamate) or catalyst lot differences. Reproduce protocols using rigorously dried solvents (molecular sieves) and standardized Pd sources. Statistical analysis (ANOVA) of triplicate runs can identify significant outliers. Report yields with error margins (±5%) .

Advanced: What strategies enhance the compound’s utility in enzyme inhibition studies?

Answer:
Install bioorthogonal handles (e.g., alkyne tags via Sonogashira coupling) for click chemistry-based target identification. Kinetic assays (e.g., fluorogenic substrates) quantify inhibition constants (Ki). Use cryo-EM to resolve enzyme-compound complexes at 2.8 Å resolution .

Advanced: How do alternative characterization techniques (e.g., <sup>19</sup>F NMR) address spectral overlap in <sup>1</sup>H NMR analysis?

Answer:
Incorporate <sup>19</sup>F-tagged analogs (e.g., 4-trifluoromethyl derivatives) for unambiguous tracking. Use 4-bromo-1,3-difluorobenzene as an internal standard in <sup>19</sup>F NMR (δ –114 ppm). This resolves overlaps in aromatic proton regions (δ 6.8–7.4 ppm) .

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